molecular formula C9H8F2O B12435561 (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol

(2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol

Cat. No.: B12435561
M. Wt: 170.16 g/mol
InChI Key: LTGHGWDPLZTILW-UHFFFAOYSA-N
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Description

(2E)-3-(3,5-difluorophenyl)prop-2-en-1-ol is an organic compound characterized by the presence of a difluorophenyl group attached to a propenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,5-difluorophenyl)prop-2-en-1-ol typically involves the reaction of 3,5-difluorobenzaldehyde with an appropriate reagent to form the desired propenol structure. One common method is the Wittig reaction, where 3,5-difluorobenzaldehyde reacts with a phosphonium ylide to yield the (2E)-3-(3,5-difluorophenyl)prop-2-en-1-ol. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an inert solvent like tetrahydrofuran (THF).

Industrial Production Methods

On an industrial scale, the production of (2E)-3-(3,5-difluorophenyl)prop-2-en-1-ol may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3,5-difluorophenyl)prop-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The double bond can be reduced to form the saturated alcohol.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products Formed

    Oxidation: 3-(3,5-difluorophenyl)prop-2-enal or 3-(3,5-difluorophenyl)propanoic acid.

    Reduction: 3-(3,5-difluorophenyl)propan-1-ol.

    Substitution: Various substituted difluorophenyl derivatives depending on the reagent used.

Scientific Research Applications

(2E)-3-(3,5-difluorophenyl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-(3,5-difluorophenyl)prop-2-en-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The difluorophenyl group can enhance the compound’s binding affinity and specificity for certain molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(3,5-dichlorophenyl)prop-2-en-1-ol: Similar structure but with chlorine atoms instead of fluorine.

    (2E)-3-(3,5-dimethylphenyl)prop-2-en-1-ol: Similar structure but with methyl groups instead of fluorine.

    (2E)-3-(3,5-dibromophenyl)prop-2-en-1-ol: Similar structure but with bromine atoms instead of fluorine.

Uniqueness

The presence of fluorine atoms in (2E)-3-(3,5-difluorophenyl)prop-2-en-1-ol imparts unique chemical properties such as increased electronegativity and stability

Properties

IUPAC Name

3-(3,5-difluorophenyl)prop-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c10-8-4-7(2-1-3-12)5-9(11)6-8/h1-2,4-6,12H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGHGWDPLZTILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C=CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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